![molecular formula C17H13N3S2 B14005381 3-(4-Aminophenyl)-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine CAS No. 832695-65-5](/img/structure/B14005381.png)
3-(4-Aminophenyl)-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-aminophenyl)-7-(3-thienyl)-thieno[3,2-c]pyridin-4-amine is a complex organic compound that features a unique structure combining an aminophenyl group, a thienyl group, and a thieno[3,2-c]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)-7-(3-thienyl)-thieno[3,2-c]pyridin-4-amine typically involves multi-step organic reactions. One common approach is to start with the construction of the thieno[3,2-c]pyridine core, followed by the introduction of the aminophenyl and thienyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of the compound with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-aminophenyl)-7-(3-thienyl)-thieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(4-aminophenyl)-7-(3-thienyl)-thieno[3,2-c]pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(4-aminophenyl)-7-(3-thienyl)-thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-aminophenyl)-7-(2-thienyl)-thieno[3,2-c]pyridin-4-amine
- 3-(4-aminophenyl)-7-(4-thienyl)-thieno[3,2-c]pyridin-4-amine
- 3-(4-aminophenyl)-7-(5-thienyl)-thieno[3,2-c]pyridin-4-amine
Uniqueness
Compared to similar compounds, 3-(4-aminophenyl)-7-(3-thienyl)-thieno[3,2-c]pyridin-4-amine may exhibit unique properties due to the specific positioning of the thienyl group. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
832695-65-5 |
|---|---|
Molekularformel |
C17H13N3S2 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
3-(4-aminophenyl)-7-thiophen-3-ylthieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C17H13N3S2/c18-12-3-1-10(2-4-12)14-9-22-16-13(11-5-6-21-8-11)7-20-17(19)15(14)16/h1-9H,18H2,(H2,19,20) |
InChI-Schlüssel |
BSPWGXCCLDSQDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=C3C4=CSC=C4)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



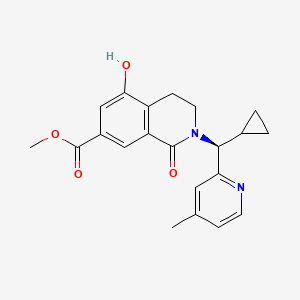

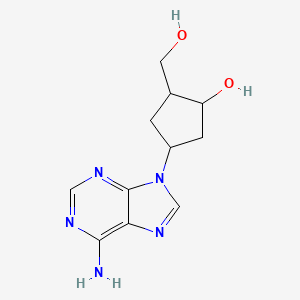
![(3AS,8aS)-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14005322.png)
![Dimethyl (2-anilinotricyclo[3.3.1.1~3,7~]decan-2-yl)phosphonate](/img/structure/B14005351.png)

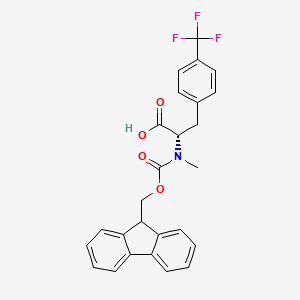

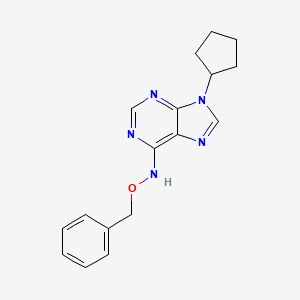
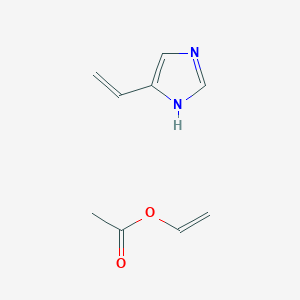
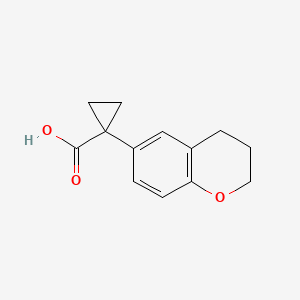
![2-(Morpholin-4-yl)-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide](/img/structure/B14005378.png)

